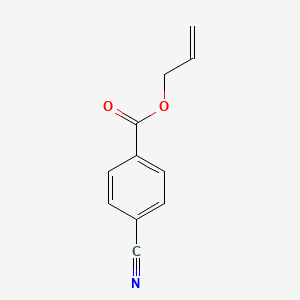

Allyl 4-cyanobenzoate

CAS No.:

Cat. No.: VC13994548

Molecular Formula: C11H9NO2

Molecular Weight: 187.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9NO2 |

|---|---|

| Molecular Weight | 187.19 g/mol |

| IUPAC Name | prop-2-enyl 4-cyanobenzoate |

| Standard InChI | InChI=1S/C11H9NO2/c1-2-7-14-11(13)10-5-3-9(8-12)4-6-10/h2-6H,1,7H2 |

| Standard InChI Key | BQDBBGDOWPQYGN-UHFFFAOYSA-N |

| Canonical SMILES | C=CCOC(=O)C1=CC=C(C=C1)C#N |

Introduction

Structural and Physicochemical Properties

Allyl 4-cyanobenzoate consists of a benzoate core substituted with a cyano group (-CN) at the para position and an allyl ester moiety (-O-CO-OCHCH=CH). The molecular structure confers distinct electronic and steric properties, influencing its reactivity and physical characteristics.

Molecular Formula and Weight

-

Molecular Formula: CHNO

-

Molecular Weight: 187.20 g/mol (calculated from atomic masses).

Physical Properties

While direct data for Allyl 4-cyanobenzoate are unavailable, comparisons to structurally similar esters, such as Methyl 4-cyanobenzoate (CHNO), provide reasonable estimates :

The allyl group enhances hydrophobicity compared to methyl esters, reducing solubility in polar solvents.

Synthesis Methods

Route 1: Esterification of 4-Cyanobenzoic Acid

4-Cyanobenzoic acid (CAS 619-65-8) serves as the precursor . The synthesis involves:

-

Activation of the Carboxylic Acid:

-

4-Cyanobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl) or oxalyl chloride.

-

-

Esterification with Allyl Alcohol:

Reaction Scheme:

Route 2: Direct Cyanidation of Allyl 4-Aminobenzoate

A patent describes nitro-to-cyano conversion via diazonium intermediates :

-

Nitration: 4-Nitrotoluene is derivatized to 4-nitrobenzoic acid.

-

Reduction: Catalytic hydrogenation reduces the nitro group to an amine.

-

Diazotization and Cyanidation:

-

The amine is treated with NaNO/HCl to form a diazonium salt, followed by reaction with CuCN to introduce the cyano group.

-

-

Esterification: The resulting 4-cyanobenzoic acid is esterified with allyl alcohol.

Chemical Reactivity and Applications

Reactivity of Functional Groups

-

Cyano Group:

-

Allyl Ester:

Applications

-

Pharmaceutical Intermediates: The patent US6613930B2 highlights para-cyanobenzoic acid derivatives as precursors to platelet aggregation inhibitors .

-

Polymer Chemistry: Allyl esters are key monomers in thermosetting resins .

-

Organic Synthesis: The compound’s dual functionality enables its use in multicomponent reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume